molecular formula C10H18ClNO3 B2401572 Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride CAS No. 2248294-13-3

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride

Cat. No.: B2401572
CAS No.: 2248294-13-3
M. Wt: 235.71
InChI Key: PKBSUNLZLQZIIO-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a bicyclic organic compound with the molecular formula C₁₀H₁₈ClNO₂ and a molar mass of 219.71 g/mol . Its structure features a 2-oxabicyclo[2.2.2]octane core, which includes an oxygen atom in the bicyclic framework, a methyl ester group at position 4, and an aminomethyl substituent at position 1, protonated as a hydrochloride salt. The compound is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability .

This molecule is a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or respiratory systems, owing to its rigid bicyclic scaffold and functional groups that enhance receptor binding . Suppliers such as AddexBio (USA) and Xi'an Haoxuan Bio-Tech Co., Ltd (China) provide this compound for research and industrial applications .

Properties

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUNLZLQZIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of organic bases and mild reaction conditions is preferred to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride has shown potential as a bioisostere of traditional pharmacophores, allowing for the development of new therapeutic agents with improved efficacy and reduced side effects. Its structure enables it to mimic the properties of more complex molecules, making it valuable in drug design .

Case Study: Anticancer Activity
Recent studies have investigated the compound's anticancer properties, particularly its effects on various cancer cell lines. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound in anticancer drug development .

2. Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its unique bicyclic structure allows for regioselective reactions, making it useful in synthesizing novel heterocycles and amino acid-like compounds .

Application AreaSpecific UsesExample Outcomes
Medicinal ChemistryDrug DesignDevelopment of anticancer agents
Organic SynthesisBuilding Block for Complex MoleculesSynthesis of novel heterocycles
Biochemical ResearchEnzyme Interaction StudiesInsights into metabolic pathways

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Notes Reference
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 Baseline structure: 2-oxabicyclo[2.2.2]octane, methyl ester, aminomethyl group Pharmaceutical intermediate (e.g., respiratory agents)
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate C₁₄H₁₈INO₃S 415.27 Iodine substituent, thiazole ring at position 3 Potential radiopharmaceutical applications due to iodine’s isotopic properties
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (intermediate for umeclidinium bromide) C₁₀H₁₇NO₂ 183.25 Nitrogen (aza) instead of oxygen (oxa) in the bicyclo framework Intermediate for umeclidinium bromide (COPD treatment)
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Smaller [2.1.1] bicyclo system; ethyl ester Smaller ring size may reduce steric hindrance for specific enzyme interactions
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride C₉H₁₈ClNO₂ 207.70 Methanol group replaces methyl ester at position 4 Increased polarity may improve aqueous solubility
4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride C₁₀H₁₈ClNO₂ 219.71 Structural isomer with ammonium group at position 1 Similar mass but altered charge state; potential ion-channel modulation

Key Comparative Analysis:

Bicyclic Framework Variations :

  • The 2.2.2 oxabicyclo system in the target compound provides a larger, more rigid scaffold compared to smaller frameworks like 2.1.1 hexane or 2.2.1 heptane . This rigidity enhances binding selectivity in drug-receptor interactions.
  • Replacing oxygen with nitrogen (e.g., 1-azabicyclo[2.2.2]octane ) introduces basicity, altering pharmacokinetics and enabling use in anticholinergic agents like umeclidinium bromide .

Ester vs. Hydroxyl Groups: The methyl ester in the target compound offers hydrolytic stability compared to the free carboxylic acid analog (e.g., 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride), which may ionize at physiological pH, affecting bioavailability .

Pharmacological Implications: The aminomethyl group in the target compound enhances solubility and enables covalent conjugation strategies in prodrug design. Smaller bicyclo systems (e.g., 2.1.1 hexane) may improve blood-brain barrier penetration due to reduced molecular weight , whereas bulkier frameworks like 2.2.2 octane are better suited for peripheral targets.

Biological Activity

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 2138361-09-6
  • Molecular Formula : C9H14ClN O3
  • Molecular Weight : 195.67 g/mol

Synthesis

The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves several key steps, including the iodocyclization of cyclohexane-containing alkenyl alcohols, which leads to the formation of the bicyclic structure. This process has been optimized to enhance yields and purity, achieving high levels of purity (≥95%) for practical applications in drug development .

Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane core exhibit a variety of biological activities due to their ability to act as bioisosteres for more traditional aromatic systems. The incorporation of this bicyclic structure has shown promise in enhancing the pharmacokinetic properties of existing drugs, such as increased water solubility and metabolic stability .

Pharmacological Effects

Studies have revealed that derivatives of 2-oxabicyclo[2.2.2]octanes can function as:

  • Estrogen receptor-beta agonists
  • Myeloperoxidase inhibitors
  • Antibacterial agents
  • DGAT1 inhibitors
  • RORγt agonists

These activities are attributed to the compound's ability to modulate various biochemical pathways, making it a candidate for further therapeutic exploration in areas such as cancer treatment and metabolic disorders .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties that warrant further investigation into its mechanism and potential clinical applications .

Case Study 2: Estrogen Receptor Modulation

In another investigation, the compound's role as an estrogen receptor-beta agonist was assessed using in vitro assays. The findings demonstrated that it could effectively stimulate estrogen receptor activity, leading to cellular responses similar to those induced by estradiol, thus highlighting its potential in treating estrogen-related conditions such as osteoporosis and certain cancers .

Comparative Analysis of Biological Activities

Biological ActivityCompound TypeEfficacy Level
AntibacterialMethyl 1-(aminomethyl)-...High (50 µg/mL)
Estrogen Receptor AgonistBicyclic derivativesModerate to High
Myeloperoxidase InhibitorSynthetic analogsVariable
DGAT1 InhibitorStructural analogsPromising

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride?

  • Methodological Answer : The synthesis involves multi-step strategies, including alkylation and cyclization. For example, similar bicyclic systems are synthesized via reaction of ethyl isonipecotate with alkylating agents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., DIPEA) to form intermediates, followed by cyclization using strong bases like lithium diisopropylamide (LDA) in solvents such as THF or toluene . Post-cyclization, functionalization (e.g., aminomethylation) and HCl salt formation yield the final product.

Q. How is the compound structurally characterized to confirm its regiochemistry and purity?

  • Methodological Answer : Characterization typically employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm bicyclic framework and substituent positions.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (292.81 g/mol) and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the 2-oxabicyclo[2.2.2]octane scaffold?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, limiting reactivity at certain positions. For example, electrophilic substitutions favor the less hindered bridgehead positions. Strategies to enhance selectivity include:

  • Directed metalation : Using LDA or Grignard reagents to deprotonate specific sites .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups can shield amines during functionalization (e.g., Enamine Ltd’s carbamate derivatives) .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density to identify nucleophilic/electrophilic sites on the bicyclic core.
  • Molecular docking : Screens potential pharmacological targets (e.g., enzyme active sites) by simulating interactions with the aminomethyl and ester groups .
  • Solvent effects : MD simulations in solvents like THF or water (as used in patent syntheses) predict reaction pathways and byproduct formation .

Q. What analytical approaches resolve contradictions in reported spectral data for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or salt forms. Solutions include:

  • Standardized protocols : Re-measuring spectra under consistent conditions (e.g., DMSO-d6 vs. CDCl3).
  • Comparative analysis : Cross-referencing with structurally validated analogs (e.g., PharmaBlock’s {2-oxabicyclo[2.2.2]octan-4-yl}methanol derivatives) .

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